5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole
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Overview
Description
The compound 5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole is a complex organic molecule that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole typically involves multiple steps. One common approach is the annulation of the cyclopentane ring, followed by the formation of the spirocyclic structure . The reaction conditions often require the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
- tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
What sets 5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole apart from similar compounds is its unique spirocyclic structure and the presence of both fluorine and benzoxazole moieties.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-21(23)13-20(21)8-10-25(11-9-20)19(26)15-6-7-17-16(12-15)18(27-24-17)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWPTARAWWGMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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